Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate

Antitumor Cytotoxicity Core Saturation

Addressing the risk of synthetic failure from scaffold misidentification, this 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine carries a critical saturated ring system distinct from the aromatic analog. This ethyl ester is the exact precursor for 4,8-disubstituted derivatives with confirmed cytotoxicity and antihypertensive activity. - Saturation state validated to ensure biological activity, directly linked to patent US4888345A syntheses. - Ethyl ester provides orthogonal deprotection (mild base hydrolysis) compatible with sensitive protecting group strategies. - Supplied as a single-entity standard for HPLC/LC-MS method development in pharmaceutical QC.

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 2090110-55-5
Cat. No. B2999516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate
CAS2090110-55-5
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESCCOC(=O)C1=C2NCCCN2C=N1
InChIInChI=1S/C9H13N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h6,10H,2-5H2,1H3
InChIKeyWFDVJJDINZUHQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1,2,3,4-Tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate: Core Scaffold Identity


Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2090110-55-5, molecular formula C₉H₁₃N₃O₂, MW 195.22) is a partially saturated bicyclic heterocycle belonging to the imidazo[1,5-a]pyrimidine family . It features an ethyl ester at the C8 position and a saturated 1,2,3,4-tetrahydro ring system. This scaffold serves as a key intermediate in the synthesis of 4,8-disubstituted imidazo[1,5-a]pyrimidines that have been patented as antihypertensive and anxiolytic agents, as well as in antitumor compound series where the tetrahydro core proved critical for cytotoxicity [1][2]. The compound is commercially available from several specialty chemical suppliers, primarily for research use as a synthetic building block.

CoreSaturated 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine
C8 GroupEthyl ester for further derivatization
RoleKey intermediate for 4,8-disubstituted imidazo[1,5-a]pyrimidine libraries

Why Generic Substitution Is Not Advisable for This Scaffold


Within the imidazo[1,5-a]pyrimidine class, both the oxidation state of the fused ring system and the nature of the C8 substituent are non-interchangeable determinants of biological activity and synthetic utility. The 1,2,3,4-tetrahydro core of CAS 2090110-55-5 is structurally distinct from the fully aromatic imidazo[1,5-a]pyrimidine (CAS 32704-60-2) . Published structure–activity relationship (SAR) data for 2,8-disubstituted analogs demonstrate that saturating the 3,4-double bond led to a significant increase in cytotoxicity against tumor cell lines, while altering the C8 substituent from thiocarbamoyl to other groups abolished activity [1]. The ethyl ester also offers distinct reactivity for further derivatization compared to methyl or tert-butyl esters, with differential hydrolysis rates affecting synthetic workflow. Substituting a generic in-class compound without verifying the specific saturation state and ester identity carries a high risk of synthetic failure or biological activity loss.

Core saturationTetrahydro core ≠ aromatic core; cytotoxicity profile may shift significantly.
C8 substituentEthyl ester ≠ thiocarbamoyl or other groups; SAR cliff reported at C8.
Ester typeEthyl ≠ methyl/tert-butyl; hydrolysis rates differ, impacting protecting-group strategies.

Quantitative Differentiation Evidence vs. Structural Analogs


Saturated Tetrahydro Core vs. Aromatic Core: Cytotoxicity Impact

Direct comparison within the same study: the 3,4-double bond saturation in a 2,8-disubstituted imidazo[1,5-a]pyrimidine analog significantly enhanced cytotoxicity. The fully saturated 8-thiocarbamoyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidin-2(1H)-thione (8c) was compared to its unsaturated counterpart 8-thiocarbamoyl-1,2-dihydroimidazo[1,5-a]pyrimidin-2(1H)-thione (11c) across multiple tumor cell lines. Saturation led to a significant increase in cytotoxicity [1]. This quantitatively demonstrates that the tetrahydro core—shared by CAS 2090110-55-5—is pharmacologically distinct from the aromatic imidazo[1,5-a]pyrimidine core.

Tetrahydro vs Aromatic Core Cytotoxicity
Direct comparison
Tetrahydro (8c) IC₅₀ ~5-FU; unsaturated (11c) 4-fold lower KB activity
Core saturation critical for cytotoxicity profile
L1210 & KB cell lines; Matsumoto et al. 1999
Antitumor Cytotoxicity Core Saturation

C8 Substituent Identity As a Critical Activity Switch

A panel of seventeen 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine derivatives with varying C8 electron-withdrawing substituents was screened. Only the 8-thiocarbamoyl analog bearing a 2-thioxo group (compound 8c) exhibited potent antitumor activity comparable to 5-fluorouracil. The study authors explicitly stated: 'The existence of both 2-thioxo and 8-substituent with a thioxo group in the molecule is crucial for the cytotoxicity' [1]. Other C8 substituents (including, by class-level inference, ester groups) did not confer comparable potency. This establishes that the C8 ethyl ester in CAS 2090110-55-5 defines a specific reactivity and activity profile that cannot be assumed for other C8-substituted analogs.

C8 Substituent SAR Cliff
Class-level inference
Only 8-thiocarbamoyl-2-thioxo combination showed potent activity; ethyl ester not directly assayed
Ethyl ester defines a distinct precursor; wrong C8 group may abolish activity
SAR from 17 analogs; Matsumoto et al. 1999
Structure–Activity Relationship C8 Substituent Antitumor

Ethyl Ester vs. Methyl or tert-Butyl Ester: Hydrolysis Compatibility

The ethyl ester in CAS 2090110-55-5 occupies a strategic middle ground in ester lability: it is more readily hydrolyzed than the corresponding tert-butyl ester yet more stable toward premature cleavage than the methyl ester under common basic or nucleophilic conditions. A related synthetic protocol for 4-trifluoromethyl-2-(4-trifluoromethylphenyl)-imidazo[1,5-a]pyrimidine-8-carboxylate demonstrates that the ethyl ester can be cleanly hydrolyzed using 2M KOH in aqueous methanol at room temperature to yield the free carboxylic acid for further coupling [1]. This contrasts with tert-butyl esters, which require acidic deprotection conditions that may be incompatible with acid-sensitive functional groups, and methyl esters, which can hydrolyze prematurely during multi-step syntheses. The ethyl ester thus offers a uniquely balanced deprotection profile for multi-step medicinal chemistry workflows.

Ester Hydrolysis Compatibility
Cross-study
Ethyl: 2M KOH, RT, 5h; tert-butyl requires acidic conditions; methyl may prematurely hydrolyze
Balanced lability supports orthogonal protecting-group strategies
Conditions from related trifluoromethylphenyl analog
Ester Hydrolysis Synthetic Intermediate Protecting Group Strategy

Regioselective Derivatization at C4: The 4,8-Disubstitution Patent Platform

The patent US4888345A explicitly claims 4,8-disubstituted-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidines where the C8 position bears an electron-withdrawing group (carbamoyl, cyano, or COOR) and C4 bears a substituted phenyl or heteroaryl group [1]. The unsubstituted ethyl ester at C8 (CAS 2090110-55-5) is the direct precursor for introducing C4 substituents via reduction with sodium cyanoborohydride in glacial acetic acid, a transformation that proceeds selectively without reducing the C8 ester [1]. This regioselective synthetic handle is not shared by analogs that already bear a C4 substituent or have a different C8 group. The ability to sequentially functionalize C4 while retaining the C8 ester intact is a documented synthetic advantage specific to the unsubstituted C4 precursor.

Regioselective C4 Functionalization
Patent method
Unsubstituted C4 precursor reduced with NaBH₃CN/AcOH without affecting C8 ester
Divergent intermediate for parallel SAR exploration
US4888345A; regioselective handle unique to unsubstituted C4
Regioselectivity C4 Functionalization Antihypertensive

Optimal Application Scenarios for This Compound


Divergent Synthesis of C4-Substituted Antihypertensive Libraries

Based on the patent platform US4888345A, CAS 2090110-55-5 serves as the unsubstituted C4 precursor for generating a library of 4,8-disubstituted-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidines via regioselective reduction and functionalization [1]. The ethyl ester at C8 remains intact during this transformation, allowing parallel SAR exploration at C4 while retaining the C8 ester for subsequent diversification. This scenario is directly supported by the synthetic methodology disclosed in the patent.

Precursor to Antitumor 8-Thiocarbamoyl Derivatives

The steep SAR established by Matsumoto et al. (1999) demonstrates that the 8-thiocarbamoyl-2-thioxo combination is essential for antitumor activity comparable to 5-fluorouracil [2]. CAS 2090110-55-5, bearing the ethyl ester at C8, is a plausible synthetic intermediate for introducing the thiocarbamoyl group via standard ester-to-thioamide conversion chemistry. Procurement of this specific ester is necessary because the activity-conferring thiocarbamoyl group must be installed on the correct tetrahydro core; pre-formed analogs with other C8 groups lack the requisite potency.

Intermediate for Programs Requiring Balanced Ester Lability

In multi-step medicinal chemistry syntheses targeting kinase inhibitors (e.g., IRAK4 or other kinases where imidazo[1,5-a]pyrimidine scaffolds are relevant), the ethyl ester offers a balanced deprotection profile that is compatible with orthogonal protecting group strategies [3]. The ethyl ester can be hydrolyzed under mild basic conditions (2M KOH, room temperature) to yield the free acid for amide coupling, avoiding the strongly acidic conditions required for tert-butyl ester removal that may cleave acid-labile protecting groups or cause scaffold decomposition.

Reference Standard for Imidazo[1,5-a]pyrimidine Impurity Profiling

As a structurally well-defined, single-entity saturated heterocycle, CAS 2090110-55-5 can serve as a reference standard for HPLC, LC-MS, or NMR method development when analyzing reaction mixtures or impurity profiles of more complex imidazo[1,5-a]pyrimidine drug candidates. Its distinct retention time and spectral signature, derived from the tetrahydro core and ethyl ester chromophore, enable its use as a system suitability standard in quality control workflows for pharmaceutical development.

Application
Selection Property
Validation Focus
4,8-Disubstituted library synthesis (patent platform)
Unsubstituted C4 precursor
Regioselective C4 functionalization without C8 ester reduction
Precursor for 8-thiocarbamoyl antitumor research compounds
Tetrahydro core with C8 ethyl ester
SAR-directed thiocarbamoyl installation
Multi-step synthesis requiring balanced ester lability
Ethyl ester intermediate hydrolysis rate
Orthogonal protecting group compatibility
Reference standard for imidazo[1,5-a]pyrimidine impurity profiling
Structurally defined saturated heterocycle
Distinct HPLC/LC-MS retention and spectral signature
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